molecular formula C14H20N2O3S2 B12200719 N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12200719
M. Wt: 328.5 g/mol
InChI Key: NDGRDJMFIIIHCF-UHFFFAOYSA-N
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Description

N-[(2E)-3-(bicyclo[221]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that includes a bicyclic heptane ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. The initial step often includes the formation of the bicyclic heptane ring, followed by the introduction of the thiazole ring. The reaction conditions may vary, but common reagents include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

N-[(2E)-3-(bicyclo[2.2.1]hept-2-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide stands out due to its unique bicyclic heptane and thiazole ring structure. This distinct configuration contributes to its specific chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H20N2O3S2

Molecular Weight

328.5 g/mol

IUPAC Name

N-[3-(2-bicyclo[2.2.1]heptanyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C14H20N2O3S2/c1-8(17)15-14-16(11-5-9-2-3-10(11)4-9)12-6-21(18,19)7-13(12)20-14/h9-13H,2-7H2,1H3

InChI Key

NDGRDJMFIIIHCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3CC4CCC3C4

Origin of Product

United States

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